molecular formula C29H28N2O3 B2446773 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide CAS No. 1005268-64-3

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

Cat. No.: B2446773
CAS No.: 1005268-64-3
M. Wt: 452.554
InChI Key: FUOXJMCDOJWLNF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide is a useful research compound. Its molecular formula is C29H28N2O3 and its molecular weight is 452.554. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c32-29(30-21-9-11-24-25(16-21)34-13-12-33-24)20-8-10-23-22(15-20)26-18-6-7-19(14-18)27(26)28(31-23)17-4-2-1-3-5-17/h1-5,8-11,15-16,18-19,26-28,31H,6-7,12-14H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXJMCDOJWLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)NC3C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide (CAS No. 1005268-64-3) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N2O3C_{29}H_{28}N_{2}O_{3}, with a molecular weight of 452.54 g/mol. The structure includes a methanophenanthridine core linked to a dioxin moiety, which may contribute to its biological properties.

Synthesis

The compound can be synthesized through a series of reactions involving the starting material 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The synthesis typically involves:

  • Formation of Sulfonamides : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides.
  • Coupling Reactions : Utilizing bromoacetamides to introduce phenyl groups.
  • Purification : The final product is purified through crystallization and characterized by spectroscopic methods.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of the dioxin core exhibit significant inhibitory activity against various enzymes:

  • Acetylcholinesterase Inhibition : Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity .
  • Alpha-glucosidase Inhibition : These compounds are also being investigated for their effects on alpha-glucosidase activity, which is crucial in managing Type 2 Diabetes Mellitus (T2DM). Some synthesized sulfonamides exhibited promising results as inhibitors .

Cytotoxicity and Antiproliferative Effects

In vitro studies have indicated that N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) derivatives possess antiproliferative properties against cancer cell lines:

  • Cancer Cell Lines Tested : The compound was evaluated against several human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells.
Cell LineIC50 (µM)
SK-Hep-110.5
MDA-MB-23115.0
NUGC-312.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The synthesized compounds have also been screened for antimicrobial activity against various bacterial strains. Preliminary results indicate moderate antibacterial effects compared to standard antibiotics:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Streptococcus pneumoniae15

These results highlight the potential of N-(2,3-dihydrobenzo[b][1,4]dioxin) derivatives in combating bacterial infections .

Case Studies

Several studies have focused on the biological implications of these compounds:

  • Neuroprotective Effects : A study demonstrated that specific derivatives could protect neuronal cells from oxidative stress-induced apoptosis through modulation of signaling pathways related to inflammation and cell survival .
  • Antitumor Activity : Another research project reported that certain analogs showed enhanced cytotoxicity in multidrug-resistant cancer cells by inducing apoptosis via mitochondrial pathways .

Scientific Research Applications

Enzyme Inhibition

Research has shown that compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide exhibit significant enzyme inhibitory activities. For instance:

  • Acetylcholinesterase Inhibition : Some studies indicate that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease . This suggests potential applications in treating neurodegenerative disorders.
  • Alpha-Glucosidase Inhibition : Similarly, these compounds have shown promise as alpha-glucosidase inhibitors which could be beneficial in managing Type 2 Diabetes Mellitus (T2DM) .

Anticancer Properties

There are indications that compounds with similar structures may exhibit anticancer properties. The mechanism is believed to involve the modulation of signaling pathways that control cell proliferation and apoptosis. Specific studies on related compounds have highlighted their ability to induce apoptosis in cancer cell lines .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance and the need for new antimicrobial agents .

Case Study 1: Alzheimer’s Disease

In a study focusing on Alzheimer’s disease models, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl derivatives were tested for their ability to inhibit AChE. The results indicated a significant reduction in AChE activity compared to control groups. This suggests that these compounds could serve as lead candidates for further development in Alzheimer's therapeutics .

Case Study 2: Type 2 Diabetes Mellitus

Another study evaluated the effects of related compounds on blood glucose levels in diabetic rats. The administration of these compounds resulted in a notable decrease in postprandial blood glucose levels, indicating their potential as therapeutic agents for T2DM management .

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide (-CONH-) group exhibits classical amide reactivity, though steric hindrance from the polycyclic system may modulate reaction kinetics.

Reaction TypeConditions/ReagentsExpected Product(s)Notes
Hydrolysis Acidic (HCl/H₂O, Δ) or Basic (NaOH)Carboxylic acid + Amine derivativesAcidic conditions favor NH₂ release
Nucleophilic Acylation SOCl₂, PCl₅Acid chloride intermediateEnables further acyl transfer reactions
Reduction LiAlH₄, THF, 0–25°CCorresponding amineFull reduction of amide to -CH₂NH-

Benzodioxin Ring Transformations

The 1,4-benzodioxin system (C₆H₄O₂) may undergo electrophilic substitution or ring-opening reactions.

Reaction TypeConditions/ReagentsExpected Product(s)Notes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C-5 or C-8 positionsDirected by electron-rich dioxan oxygen
Oxidative Ring Opening Ozone (O₃), CH₂Cl₂, -78°CQuinone derivativesCleavage of ether linkages

Methanophenanthridine Core Modifications

The bridged 7,10-methanophenanthridine system (C₁₄H₁₈N) presents opportunities for hydrogenation and oxidation.

Reaction TypeConditions/ReagentsExpected Product(s)Notes
Hydrogenation H₂, Pd/C, EtOH, 50°CSaturation of non-aromatic ringsSelective reduction of C=C bonds
Epoxidation m-CPBA, CHCl₃, 25°CEpoxide formation at strained bridgeDepends on ring strain accessibility

Structural Analog Insights

Comparative analysis with related compounds provides additional context:

  • N-(2,3-Dihydrobenzo[b] dioxin-6-yl) sulfonamides (PubChem CID 3239422 ) undergo sulfonamide cleavage under strong acids, suggesting similar lability in the target compound’s carboxamide group.

  • Isoquinoline-carboxamide analogs (PubChem CID 5308052 ) demonstrate stability in polar aprotic solvents, implying compatibility with DMF or DMSO in synthetic steps.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?

The compound contains a fused bicyclic methanophenanthridine core linked to a 2,3-dihydrobenzo[1,4]dioxin moiety via a carboxamide group. The methanophenanthridine scaffold provides rigidity and potential π-π stacking interactions, while the dioxin ring enhances solubility and metabolic stability. The phenyl substituent at position 6 may contribute to hydrophobic interactions in biological systems. These structural elements are critical for enzyme inhibition or receptor binding, as seen in analogs with similar frameworks .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Use 1H-NMR to confirm hydrogen environments (e.g., aromatic protons, methine bridges), IR spectroscopy to validate carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups, and elemental analysis (CHN) to verify stoichiometry. High-performance liquid chromatography (HPLC) with UV detection is advised for purity assessment, particularly to detect byproducts from synthetic steps like sulfonamide coupling or cyclization .

Q. What synthetic routes are reported for this compound, and what are their critical reaction parameters?

A two-step synthesis is common:

  • Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate.
  • Step 2 : Couple the intermediate with a methanophenanthridine-carboxylic acid derivative using DMF as a solvent and LiH as a base. Optimize reaction time (3–4 hours) and temperature (room temperature) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC₅₀ values in enzyme inhibition assays)?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or enzyme isoforms. Validate results using:

  • Standardized protocols : Adopt uniform substrate concentrations and incubation times.
  • Structural analogs : Compare activity trends to identify critical functional groups (e.g., carboxamide vs. ester derivatives).
  • Molecular docking : Perform in silico studies to assess binding mode consistency across experimental setups .

Q. What strategies are effective for optimizing the synthetic yield of this compound while maintaining stereochemical integrity?

  • Factorial design : Use a 2³ factorial matrix to test variables like temperature (20–40°C), solvent polarity (DMF vs. THF), and base strength (LiH vs. K₂CO₃). Prioritize factors with the highest impact on yield .
  • Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify rate-limiting steps. ICReDD’s reaction path search methods can reduce trial-and-error experimentation .

Q. How can computational modeling be leveraged to predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., α-glucosidase or acetylcholinesterase). Focus on hydrogen bonding with the dioxin oxygen atoms and hydrophobic contacts with the phenyl group.
  • MD simulations : Assess binding stability over 100-ns trajectories to identify conformational changes in the target protein .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (DMF) and wear nitrile gloves to prevent dermal exposure.
  • Storage : Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the methanophenanthridine core.
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Methodological Challenges and Innovations

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • High-speed countercurrent chromatography (HSCCC) : Utilize gradient elution with heptane/ethyl acetate/MeOH/water to resolve polar byproducts.
  • Membrane filtration : Employ nanofiltration membranes (MWCO 500 Da) to concentrate the product while removing low-MW impurities .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological profiles?

  • Generative models : Train a variational autoencoder (VAE) on existing SAR data to propose novel analogs with optimized logP or binding affinity.
  • Active learning : Integrate experimental feedback (e.g., IC₅₀ values) into Bayesian optimization loops to prioritize high-potential candidates .

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action in neuroprotective or anticancer contexts?

  • MTT assay : Test cytotoxicity in SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines.
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) after 24-hour exposure.
  • ROS detection : Use DCFH-DA fluorescence to assess oxidative stress modulation .

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